molecular formula C18H12N2O3S2 B2680727 methyl 3-(1,3-benzothiazole-2-amido)-1-benzothiophene-2-carboxylate CAS No. 397288-66-3

methyl 3-(1,3-benzothiazole-2-amido)-1-benzothiophene-2-carboxylate

Cat. No.: B2680727
CAS No.: 397288-66-3
M. Wt: 368.43
InChI Key: NVLWJPFGSHNPDR-UHFFFAOYSA-N
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Description

Methyl 3-(1,3-benzothiazole-2-amido)-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiazole and benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1,3-benzothiazole-2-amido)-1-benzothiophene-2-carboxylate typically involves the reaction of 1,3-benzothiazole-2-amine with 3-bromo-1-benzothiophene-2-carboxylic acid methyl ester under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,3-benzothiazole-2-amido)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole or benzothiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H₂O₂ can yield sulfoxides, while reduction with NaBH₄ can produce amines.

Scientific Research Applications

Methyl 3-(1,3-benzothiazole-2-amido)-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It can be utilized in the production of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate
  • Methyl 2-[5-(1,3-benzothiazole-2-amido)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-yl]acetate

Uniqueness

Methyl 3-(1,3-benzothiazole-2-amido)-1-benzothiophene-2-carboxylate is unique due to its specific combination of benzothiazole and benzothiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 3-(1,3-benzothiazole-2-carbonylamino)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3S2/c1-23-18(22)15-14(10-6-2-4-8-12(10)24-15)20-16(21)17-19-11-7-3-5-9-13(11)25-17/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLWJPFGSHNPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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